2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine

Vue d'ensemble

Description

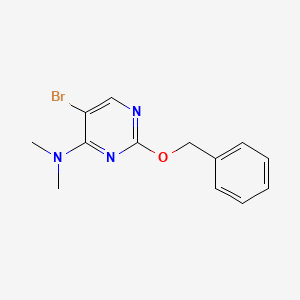

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a benzyloxy group at the 2-position, a bromine atom at the 5-position, and a dimethylamino group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group such as a halide or tosylate.

Dimethylation: The dimethylamino group can be introduced by reacting the intermediate with dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂).

Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalysts like Pd/C and hydrogen gas (H₂) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Hydrogen-substituted pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including 2-(benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine, exhibit promising anticancer properties. For instance, modifications to similar pyrimidine structures have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar capabilities. The introduction of the benzyloxy group is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy against tumors .

Inhibition of Protein Arginine Methyltransferases (PRMTs)

This compound has been explored as a selective inhibitor of CARM1 (Coactivator-Associated Arginine Methyltransferase 1), which plays a crucial role in gene regulation and is implicated in cancer progression. Studies indicate that modifications to the benzyloxy group can enhance selectivity and potency against CARM1, making it a candidate for further development in cancer therapeutics .

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse chemical entities used in drug discovery and development .

Cross-Coupling Reactions

The compound can be utilized in cross-coupling reactions involving organometallic reagents. Such reactions are crucial for constructing complex organic molecules and are widely employed in pharmaceutical chemistry to develop new drugs .

Pharmacological Insights

Receptor Interaction Studies

Research has indicated that compounds with similar structural motifs can interact with serotonin receptors (5-HT2A/2C), influencing their binding affinities and selectivity. This suggests that this compound may also exhibit activity at these receptors, potentially contributing to its pharmacological profile .

Selectivity and Potency

The incorporation of the benzyloxy group is noted to improve selectivity for specific biological targets while minimizing off-target effects. This characteristic is critical in drug design, where specificity can reduce side effects and enhance therapeutic outcomes .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors involved in pyrimidine metabolism or signaling pathways. The benzyloxy and dimethylamino groups can enhance its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Benzyloxy)-5-chloro-N,N-dimethylpyrimidin-4-amine: Similar structure with a chlorine atom instead of bromine.

2-(Benzyloxy)-5-fluoro-N,N-dimethylpyrimidin-4-amine: Similar structure with a fluorine atom instead of bromine.

2-(Benzyloxy)-5-iodo-N,N-dimethylpyrimidin-4-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as bromination and substitution. The combination of the benzyloxy and dimethylamino groups also provides unique electronic and steric properties that can influence its reactivity and interactions with molecular targets.

Activité Biologique

Overview

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry and biological applications. This compound features a pyrimidine ring with a benzyloxy substituent at the 2-position, a bromine atom at the 5-position, and a dimethylamino group at the 4-position. Its structural characteristics suggest various interactions with biological macromolecules, influencing numerous biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes, proteins, and nucleic acids. The following mechanisms have been identified:

- Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating their activity through competitive or allosteric mechanisms. For instance, it may target kinases involved in cell signaling pathways, thereby modulating gene expression and cellular functions.

- Free Radical Formation : The presence of the bromine atom allows for free radical generation, which can participate in various biochemical reactions, including oxidative stress responses.

- Nucleophilic Substitution : The benzyloxy group can engage in nucleophilic substitution reactions, facilitating further chemical transformations that may enhance biological activity.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties. For example, derivatives of similar pyrimidine compounds have shown selective activity against Gram-positive bacteria and certain fungal pathogens .

- Anticancer Potential : Compounds with similar structures have been evaluated for cytotoxic effects on various cancer cell lines. Notably, some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .

- Anti-inflammatory Effects : Investigations into related compounds highlight anti-inflammatory properties, which may be mediated through the modulation of cytokine production and immune response pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives, including this compound:

Propriétés

IUPAC Name |

5-bromo-N,N-dimethyl-2-phenylmethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O/c1-17(2)12-11(14)8-15-13(16-12)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFSSPYYQITUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444158 | |

| Record name | 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205672-18-0 | |

| Record name | 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.